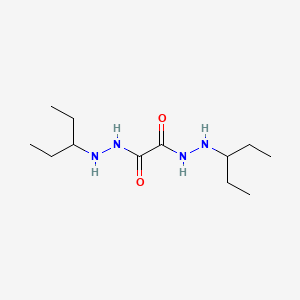![molecular formula C17H18N2O4S B12009866 n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide CAS No. 6345-91-1](/img/structure/B12009866.png)
n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide: is an organic compound with the molecular formula C17H18N2O4S . This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and a propanamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenylsulfonylphenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 4-(acetylamino)phenylsulfonylphenyl.
Amidation: The acetylated product is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylamino or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry. It is investigated for its role as an inhibitor of specific enzymes and as a potential therapeutic agent for certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
N-(4-{[4-(Aminophenyl)sulfonyl]phenyl)propanamide: Similar structure but lacks the acetyl group.
N-(4-{[4-(Methoxyphenyl)sulfonyl]phenyl)propanamide: Similar structure but has a methoxy group instead of an acetyl group.
N-(4-{[4-(Methylsulfonyl)phenyl]sulfonyl}phenyl)propanamide: Similar structure but has a methylsulfonyl group instead of an acetyl group.
Uniqueness: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide is unique due to the presence of both acetylamino and sulfonyl groups, which confer specific chemical and biological properties. These functional groups enhance its ability to interact with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6345-91-1 |
|---|---|
Molecular Formula |
C17H18N2O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(4-acetamidophenyl)sulfonylphenyl]propanamide |
InChI |
InChI=1S/C17H18N2O4S/c1-3-17(21)19-14-6-10-16(11-7-14)24(22,23)15-8-4-13(5-9-15)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
BXRAQJKFWLWIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)


![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)
![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)

![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12009855.png)

